molecular formula C13H11Br2N3 B7554327 N'-(2,4-dibromophenyl)benzenecarboximidohydrazide

N'-(2,4-dibromophenyl)benzenecarboximidohydrazide

Cat. No.: B7554327
M. Wt: 369.05 g/mol
InChI Key: DRRAXKUXNODSPE-UHFFFAOYSA-N
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Description

N’-(2,4-dibromophenyl)benzenecarboximidohydrazide is an organic compound with the molecular formula C13H10Br2N2O. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a benzenecarboximidohydrazide group. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N'-(2,4-dibromoanilino)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2N3/c14-10-6-7-12(11(15)8-10)17-18-13(16)9-4-2-1-3-5-9/h1-8,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRAXKUXNODSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)Br)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dibromophenyl)benzenecarboximidohydrazide typically involves the reaction of 2,4-dibromophenylhydrazine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imidohydrazide linkage .

Industrial Production Methods

Industrial production of N’-(2,4-dibromophenyl)benzenecarboximidohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dibromophenyl)benzenecarboximidohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2,4-dibromophenyl)benzenecarboximidohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4-dibromophenyl)benzenecarboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,4-dibromophenyl)benzenecarboximidohydrazide is unique due to its specific imidohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

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